PHA-690509
Overview
Description
PHA-690509 is a cyclin-dependent kinase 2 inhibitor potentially for the treatment of cancer .
Synthesis Analysis
PHA-690509 has been labelled with carbon-14. The labelled PHA-690509 was obtained via a three-step procedure in 10% overall radiochemical yield starting from (14C)thiourea .Molecular Structure Analysis
The chemical formula of PHA-690509 is C17H21N3O2S. Its exact mass is 331.14 and its molecular weight is 331.434 . A study centered on Quantitative Structure Property Relationship (QSPR) analysis with a focus on various graph energies, investigating drugs like PHA-690509 .Chemical Reactions Analysis
PHA-690509 is a potent inhibitor of GABA receptors, which are most likely involved in neuronal inhibition . It has been shown to bind to the receptor and activate ion channels .Physical And Chemical Properties Analysis
The molecular weight of PHA-690509 is 331.43 g/mol. Its formula is C17H21N3O2S .Scientific Research Applications
Computational Reproducibility in Prognostics and Health Management
Research emphasizes the importance of computational reproducibility in various scientific disciplines, including prognostics and health management (PHM). The adoption of reproducible computational research practices is crucial for understanding and validating research findings, yet it remains low across many fields. The development of open-source tools like PyPHM assists researchers in accessing and preprocessing datasets, highlighting opportunities in the field of PHM (Hahn & Mechefske, 2022).
Biomedical Applications of Bacterial Polyhydroxyalkanoate
The class of polyesters known as Polyhydroxyalkanoates (PHAs), to which PHA-690509 belongs, has significant biomedical applications. Research has shown that PHAs are valuable for implants, scaffolds in tissue engineering, and drug carriers due to their biodegradability and biocompatibility. Tailor-made synthesis of PHAs, through bacterial production in continuous culture, allows for control over their quality and composition, enhancing their potential in medical applications (Zinn, Witholt, & Egli, 2001).
Initiating Research on Biopolymer PHA
The use of PHA as a sustainable and environmental-friendly material is gaining attention due to its potential as a carbon-neutral polymer. Research on PHA is vital for its economic viability as an alternative to fossil-derived products. This includes identification of PHA-producing microbial strains and the development of biomolecular and chemical techniques for its analysis, thus paving the way for its diverse applications in various fields (Tan et al., 2014).
Inclusive Research Education Community and PHA
The Science Education Alliance–Phage Hunters Advancing Genomics and Evolutionary Science (SEA-PHAGES) program, as an inclusive Research Education Community (iREC), has shown that broad student engagement in authentic science, such as PHA-related research, can lead to increased accessibility to research experiences and scientific productivity. This engagement has shown positive outcomes in students’ persistence in science and technology fields (Hanauer et al., 2017).
Challenges in Quantitative Public Health Law Research
Public health law research (PHLR) investigates the relationship of law and legal practices with population health. This research has highlighted the importance of collecting legal data for epidemiological or behavioral research, where law is the independent variable. Such methodologies can potentially be applied to the regulatory aspects of scientific research involving PHAs (Burris & Anderson, 2010).
Future Directions
PHA-690509 has shown promise in preclinical studies for cancer treatment . It has been identified as reducing neuronal cell death caused by Zika virus infection . These compounds were effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells . This suggests potential future directions for the use of PHA-690509 in treating diseases caused by the Zika virus .
properties
CAS RN |
492445-28-0 |
---|---|
Product Name |
PHA-690509 |
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.434 |
IUPAC Name |
(S)-2-(4-acetamidophenyl)-N-(5-propylthiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O2S/c1-4-5-15-10-18-17(23-15)20-16(22)11(2)13-6-8-14(9-7-13)19-12(3)21/h6-11H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |
InChI Key |
HOCNIFWVFFJCFT-NSHDSACASA-N |
SMILES |
CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PHA-690509; PHA 690509; PHA690509 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.